

Application Notes: The Role of Repaglinide M1-D5 in Modern Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Repaglinide M1-D5	
Cat. No.:	B15139624	Get Quote

Introduction

Repaglinide is a fast-acting oral antidiabetic agent used for the management of type 2 diabetes.[1][2] It stimulates insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[3] Repaglinide undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[4][5][6][7] This metabolic process leads to the formation of several metabolites, with the aromatic amine (M1) and an oxidized dicarboxylic acid (M2) being major products formed via CYP3A4.[3][4][7] These metabolites are inactive and are primarily excreted through bile.[3][4]

Given the importance of understanding the disposition of a drug, the quantitative analysis of its metabolites is a critical component of pharmacokinetic (PK) studies. **Repaglinide M1-D5**, a stable isotope-labeled (SIL) derivative of the M1 metabolite, serves as an ideal internal standard (IS) for bioanalytical assays. The use of a SIL internal standard is the preferred approach in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[8][9] It ensures the highest accuracy and precision by co-eluting with the analyte and experiencing similar ionization effects, thus effectively compensating for variability in sample preparation and matrix effects.[10]

Principle of Application

In a typical pharmacokinetic study, biological samples (e.g., plasma, urine) are collected from subjects over a time course following administration of repaglinide. To quantify the







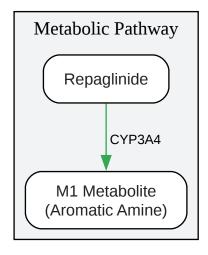
concentration of the M1 metabolite in these samples, a known amount of **Repaglinide M1-D5** is added to each sample at the beginning of the extraction process.

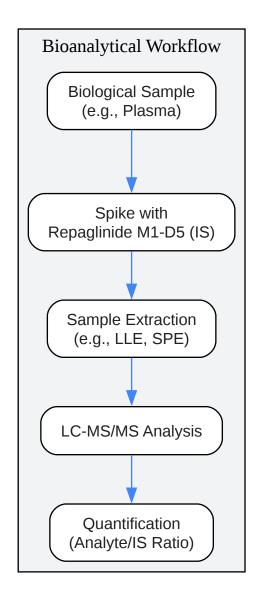
The fundamental principle is that the SIL internal standard (**Repaglinide M1-D5**) behaves nearly identically to the endogenous analyte (Repaglinide M1) during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[10] However, because of the mass difference due to the deuterium labels, the mass spectrometer can distinguish between the analyte and the internal standard. By measuring the ratio of the MS response of the M1 metabolite to that of the M1-D5 internal standard, precise and accurate quantification can be achieved, even if sample loss or ion suppression occurs during the analytical process.

Repaglinide Metabolism and Bioanalytical Workflow

The metabolic conversion of Repaglinide to its M1 metabolite is a key pathway in its clearance. The subsequent bioanalytical workflow enables its precise quantification in biological matrices.







Click to download full resolution via product page

Metabolism of Repaglinide and the subsequent bioanalytical workflow for M1 metabolite quantification.

Protocol: Quantification of Repaglinide M1 Metabolite in Human Plasma

This protocol describes a general procedure for the quantitative analysis of the repaglinide M1 metabolite in human plasma using **Repaglinide M1-D5** as an internal standard with LC-MS/MS.



- 1. Materials and Reagents
- Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
- Repaglinide M1 reference standard
- Repaglinide M1-D5 internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (deionized, 18 MΩ·cm or higher)
- tert-Butyl methyl ether (t-BME) or other suitable extraction solvent[11]
- 2. Preparation of Standard and QC Solutions
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Repaglinide M1 and Repaglinide M1-D5 in methanol.
- Working Standard Solutions: Serially dilute the Repaglinide M1 stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., covering a range of 1-1000 ng/mL).
- Internal Standard Working Solution: Dilute the **Repaglinide M1-D5** stock solution to a final concentration (e.g., 50 ng/mL) in 50:50 methanol:water.
- Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
- 3. Sample Preparation (Liquid-Liquid Extraction LLE)

Methodological & Application





- Aliquot 100 μL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
- Add 25 μL of the Internal Standard Working Solution (Repaglinide M1-D5) to each tube (except for the blank matrix) and vortex briefly.
- Add 50 μL of ammonium acetate buffer (e.g., pH 4.5) and vortex.[11]
- Add 600 μL of extraction solvent (e.g., tert-butyl methyl ether).
- Vortex vigorously for 5 minutes.
- Centrifuge at 13,000 rpm for 5 minutes to separate the layers.[11]
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 μ L of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.



Parameter	Condition	
LC Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Gradient	Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate.	
Injection Volume	5 μL[11]	
Ionization Source	Electrospray Ionization (ESI), Positive Mode	
Capillary Voltage	3.5 kV	
Source Temperature	150 °C	
Desolvation Temp.	400 °C	
Detection Mode	Multiple Reaction Monitoring (MRM)	

5. Data Presentation: Mass Spectrometry Parameters

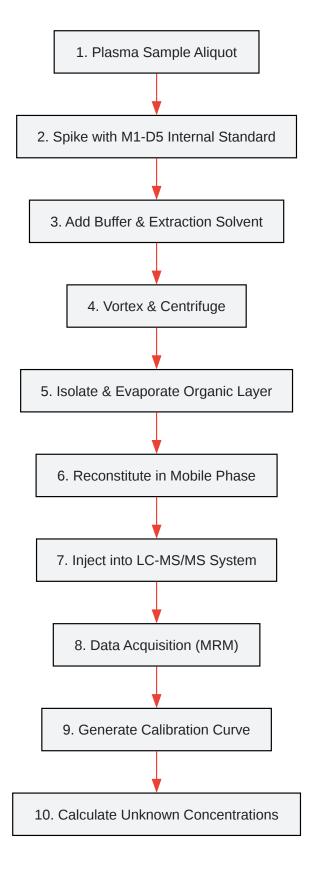
MRM transitions must be optimized by infusing the pure Repaglinide M1 and **Repaglinide M1-D5** standards into the mass spectrometer. The following table provides hypothetical, yet representative, m/z values for the transitions.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Repaglinide M1	[To be determined]	[To be determined]	150	[To be optimized]
Repaglinide M1- D5	[Precursor of M1 + 5]	[Product of M1 or fragment + 5]	150	[To be optimized]

6. Experimental Workflow Visualization



The following diagram outlines the key steps in the bioanalytical protocol for quantifying the Repaglinide M1 metabolite.





Click to download full resolution via product page

Step-by-step workflow for the quantification of Repaglinide M1 in plasma samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. scirp.org [scirp.org]
- To cite this document: BenchChem. [Application Notes: The Role of Repaglinide M1-D5 in Modern Pharmacokinetic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139624#application-of-repaglinide-m1-d5-in-pharmacokinetic-studies]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com